N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

uPA inhibitor IC50 Cancer metastasis

Sourcing selective uPA probes with validated potency and clear IP freedom is a bottleneck for oncology research. This furan-pyridine sulfonamide resolves that gap with a documented IC50 of 11.3 nM against urokinase plasminogen activator, a key driver of tumor metastasis. Its distinct pharmacophoric class separates it from naphthalene-based inhibitor patents, strengthening freedom-to-operate. Quantifiable benefits include: 11.3 nM uPA inhibitory activity for low-concentration invasion and tube-formation assays; furan/pyridine/sulfonamide vectors enabling systematic SAR expansion; and a scaffold unencumbered by dominant composition-of-matter claims. Immediate stock availability supports rapid project initiation with reliable global logistics.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 2034333-21-4
Cat. No. B2604840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
CAS2034333-21-4
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
InChIInChI=1S/C15H13N3O3S/c19-22(20,14-2-1-6-16-10-14)18-9-12-3-4-15(17-8-12)13-5-7-21-11-13/h1-8,10-11,18H,9H2
InChIKeyBSSYYAVQNQHMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide: uPA Inhibitor Profile


N-((6-(Furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide (CAS 2034333-21-4) is a synthetic small-molecule sulfonamide featuring a furan-pyridine core linked to a pyridine-3-sulfonamide moiety (C15H13N3O3S, MW 315.35) [1]. It has been identified as an inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in tumor metastasis and angiogenesis [2]. The compound was discovered through pharmacophore-based virtual screening of the NCI compound library and validated in vitro [2].

Target uPA enzyme inhibition studies (serine protease implicated in tumor cell invasion and angiogenesis research)
Scaffold Furan-pyridine core; distinct from naphthalene-based uPA inhibitor chemotypes
Use Context In vitro probe for target engagement or starting point for medicinal chemistry optimization

Why Generic Substitution Fails: Scaffold-Specific uPA Binding


Substituting N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide with a generic sulfonamide or another uPA inhibitor is not straightforward. Its unique furan-3-yl-pyridine core engages the uPA binding pocket via a distinct pharmacophoric mode, as identified by QSAR-guided pharmacophore modeling [1]. Among 202 uPA inhibitors analyzed, three orthogonal pharmacophores were resolved, and this compound's binding mode matches one specific pharmacophore that is not accessed by naphthalene- or biphenyl-based inhibitors [1]. Simple replacement with a close analog (e.g., thiophene-2-sulfonamide variant or chloro-substituted benzene sulfonamide derivative) would likely alter the hydrogen-bond network and π-stacking interactions critical for the observed 11.3 nM potency, as shown by the QSAR equation's strict dependence on specific molecular descriptors [1].

!
Pharmacophore mismatch: Generic sulfonamides or close analogs (e.g., thiophene or chloro-benzene variants) may disrupt the hydrogen-bond network and π-stacking critical for binding, as the QSAR model shows strict dependence on specific molecular descriptors.
!
Scaffold-class divergence: Naphthalene- or biphenyl-based uPA inhibitors belong to different pharmacophoric groups; direct substitution risks losing the distinct binding mode that characterizes this furan-pyridine series.

Quantitative Comparison with uPA Inhibitor Analogs


uPA Inhibition Potency vs. Top NCI Hits

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide (NCI004367) inhibited uPA with an IC50 of 11.3 nM at pH 7.4, 37°C [1]. In the same study, the most potent hit N-(3',4'-dimethoxybiphenyl-4-yl)-6-methoxynaphthalene-2-sulfonamide achieved an IC50 of 8.0 nM, while another top hit 6-methoxy-N-(4'-methoxybiphenyl-4-yl)-2-naphthamide showed an IC50 of 12.0 nM [1]. The target compound thus positions itself within the top tier of uPA inhibitors identified in this virtual screening campaign, being only 1.4-fold less potent than the absolute best hit and equipotent to other leading candidates.

uPA IC50 vs. Top Hits
Head-to-head
IC50 11.3 nM (target) vs 8.0 nM (best hit) and 12.0 nM (analog)
Supports comparable potency within top screening tier
Recombinant human uPA, pH 7.4, 37°C; NCI virtual screening campaign
uPA inhibitor IC50 Cancer metastasis

Scaffold Differentiation: Furan-Pyridine vs. Naphthalene uPA Inhibitors

The QSAR-guided pharmacophore modeling in the source study identified three distinct binding modes within the uPA active site [1]. N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is classified under one mode, while the majority of top hits (e.g., naphthalene-2-sulfonamides, naphthamides) cluster in a different pharmacophoric group [1]. This divergence is significant because it implies the furan-pyridine scaffold explores a unique region of chemical space not covered by the naphthalene series, which dominated the hit list.

Scaffold Pharmacophore Class
Class-level inference
Assigned to 1 of 3 orthogonal pharmacophores; distinct from naphthalene series
Explores chemical space not covered by dominant chemotype
QSAR model r²=0.74, F=64.30, LOO r²=0.71 across 162 training inhibitors
Scaffold novelty Chemical diversity QSAR pharmacophore

Potency Advantage over Amiloride

Amiloride, a potassium-sparing diuretic with known uPA inhibitory activity, has a reported IC50 of approximately 7,000 nM (7 µM) against uPA [1]. N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, with an IC50 of 11.3 nM, is approximately 620-fold more potent [2]. This represents a dramatic improvement in target engagement capability relevant for in vitro probe applications or lead optimization campaigns.

Potency vs. Amiloride
Cross-study comparable
~620-fold more potent (11.3 nM vs ~7,000 nM) in enzymatic assay
Reported higher target engagement without diuretic off-target at low concentrations
Amiloride IC50 from literature; assay conditions may differ
Amiloride Clinical comparator Potency fold improvement

Key Application Scenarios


Lead Optimization in Anti-Metastatic Cancer Therapy

The compound's nanomolar uPA inhibitory activity [1] and its distinct furan-pyridine scaffold make it an attractive starting point for medicinal chemistry optimization. Unlike naphthalene-based hits from the same screening campaign, the furan-pyridine core offers multiple vectors for synthetic modification (furan C-2/C-5 positions, pyridine nitrogen, sulfonamide linker) to improve pharmacokinetic properties while maintaining potency [2].

Chemical Probe for uPA Invasion & Angiogenesis Assays

With an IC50 of 11.3 nM [1], this compound can be used at low nanomolar concentrations to probe uPA-mediated processes in cell-based invasion assays (e.g., Matrigel invasion, tube formation) without the off-target sodium channel blockade associated with amiloride [3]. Its potency allows meaningful inhibition at concentrations where non-specific cytotoxicity is minimized.

Scaffold-Hopping Reference for uPA IP Analysis

Because the compound belongs to a distinct pharmacophoric class separate from the naphthalene sulfonamide/naphthamide series that dominates uPA inhibitor patents [2], it serves as a valuable reference point for freedom-to-operate analyses and for designing novel uPA inhibitors that circumvent existing composition-of-matter claims.

Application
Selection Property
Validation Focus
Lead optimization research for anti-metastatic target validation
Furan-pyridine scaffold with multiple synthetic vectors
uPA IC50 and selectivity profiling in recombinant assay
Chemical probe for cell-based invasion/angiogenesis assays
Nanomolar potency without confounding amiloride-like ion channel effects
Dose-response in Matrigel invasion or tube formation models
Scaffold-hopping reference for IP landscape analysis
Distinct pharmacophore class separate from naphthalene series
Pharmacophore modeling and patent mapping validation
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